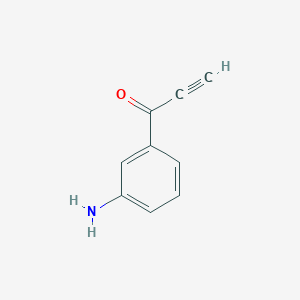![molecular formula C9H11ClN2O2S B13160996 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and oxolan-3-yl groups in the molecule contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic addition reaction of a thiazole derivative with an appropriate chloro compound. The reaction conditions typically include the use of a base such as sodium hydroxide in a solvent like acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of new derivatives.
Condensation: The aldehyde group in the compound can participate in condensation reactions with various nucleophiles, leading to the formation of imines or other related compounds.
Applications De Recherche Scientifique
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and oxolan-3-yl groups in the molecule can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid: This compound also contains a chloro and oxolan-2-yl group but differs in its overall structure and properties.
2-Amino-4-(3-chlorophenyl)thiazol-5-yl derivatives: These compounds share the thiazole ring but have different substituents, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11ClN2O2S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
4-chloro-2-[methyl(oxolan-3-yl)amino]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-12(6-2-3-14-5-6)9-11-8(10)7(4-13)15-9/h4,6H,2-3,5H2,1H3 |
Clé InChI |
UXXDNJKQGZSHFA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCOC1)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


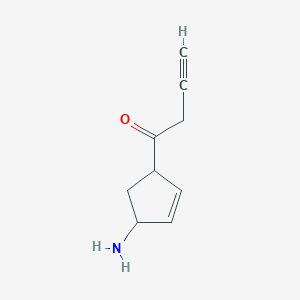
![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
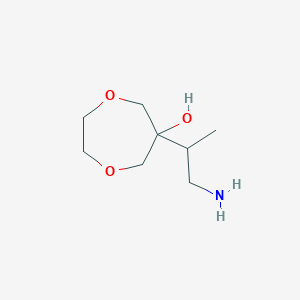
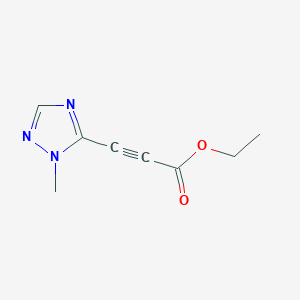
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
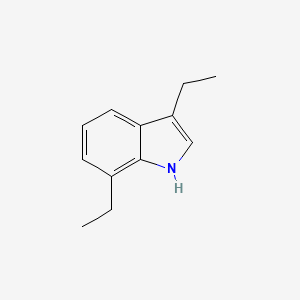
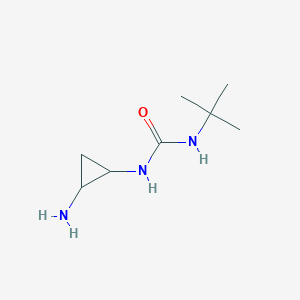
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)
